LogP Differentiation: 2,5-Isomer Exhibits Intermediate Lipophilicity Among Bromothiazole-Trifluoroacetamide Isomers
The target 2,5-isomer (bromine at C2, trifluoroacetamido at C5) has a computed logP of 2.41 . The 2,4-isomer (CAS 59134-90-6) is markedly less lipophilic with logP 1.92 , while the 5,2-isomer (CAS 745053-65-0) is substantially more lipophilic with logP 3.06 . The 5,4-isomer (CAS 1211593-45-1) registers logP 2.48, only 0.07 units higher than the target . This places the target compound in a moderate lipophilicity window favorable for both aqueous solubility and membrane permeation, distinguishing it from the extremes represented by the 2,4- and 5,2-isomers.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP 2.41 (ChemScene computational data) |
| Comparator Or Baseline | 2,4-isomer logP 1.92 (ACD/Labs); 5,2-isomer logP 3.06 (ChemSrc); 5,4-isomer logP 2.48 (ChemSrc) |
| Quantified Difference | ΔlogP vs. 2,4-isomer: +0.49; vs. 5,2-isomer: –0.65; vs. 5,4-isomer: –0.07 |
| Conditions | Computed logP values from different platforms (ChemScene in-house, ACD/Labs, ChemSrc); cross-platform comparison provides qualitative ranking |
Why This Matters
A logP difference of 0.5–0.65 units between isomers can translate into a 3–5 fold difference in octanol-water partition coefficient, impacting chromatographic retention, membrane permeability predictions, and biological assay outcomes.
